molecular formula C8H14ClF2N B13471817 1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride

1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride

Cat. No.: B13471817
M. Wt: 197.65 g/mol
InChI Key: WCLHLLFWRQHDNC-UHFFFAOYSA-N
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Description

1-{2,2-Difluorobicyclo[221]heptan-1-yl}methanaminehydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of two fluorine atoms and a methanamine group attached to a bicyclo[221]heptane ring system

Preparation Methods

The synthesis of 1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride typically involves several steps. One common route starts with the preparation of 5,5-difluorobicyclo[2.2.1]heptan-2-one . This intermediate can be synthesized through the fluorination of bicyclo[2.2.1]heptan-2-one. The next step involves the conversion of the ketone to the corresponding amine, followed by the formation of the hydrochloride salt .

Chemical Reactions Analysis

1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, leading to desired biological effects. The bicyclic structure provides stability and specificity in its interactions .

Comparison with Similar Compounds

Similar compounds include:

1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride is unique due to the presence of both fluorine atoms and the methanamine group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C8H14ClF2N

Molecular Weight

197.65 g/mol

IUPAC Name

(2,2-difluoro-1-bicyclo[2.2.1]heptanyl)methanamine;hydrochloride

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)4-6-1-2-7(8,3-6)5-11;/h6H,1-5,11H2;1H

InChI Key

WCLHLLFWRQHDNC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC2(F)F)CN.Cl

Origin of Product

United States

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